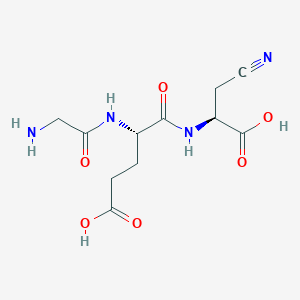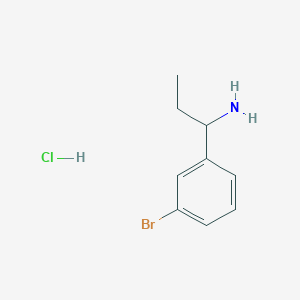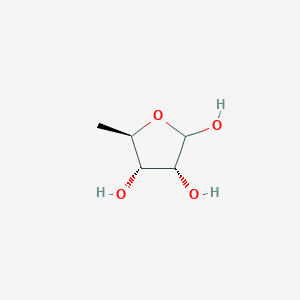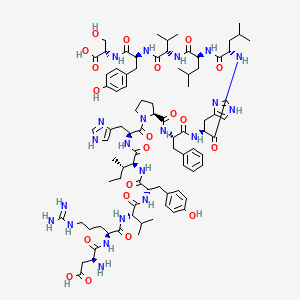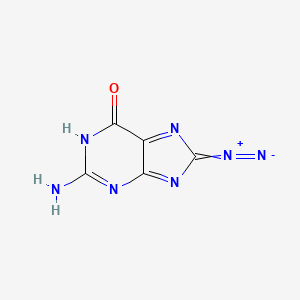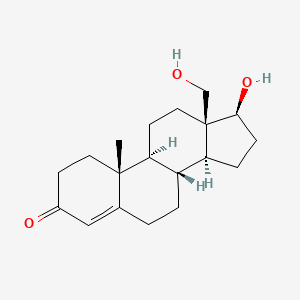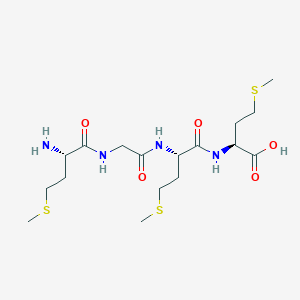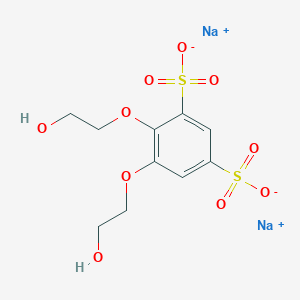
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid,disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is a chemical compound with the molecular formula C10H12Na2O10S2 and a molecular weight of 402.306 g/mol. This compound is known for its unique structure, which includes two hydroxyethoxy groups and two sulfonic acid groups attached to a benzene ring. It is commonly used in various scientific research and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dihydroxybenzene-1,3-disulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethoxy groups . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a complexing agent for metal ions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt involves its ability to interact with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The sulfonic acid groups can interact with metal ions, forming stable complexes that are useful in various analytical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Similar structure but lacks the hydroxyethoxy groups.
1,3-Benzenedisulfonic acid, disodium salt: Similar sulfonic acid groups but different substitution pattern on the benzene ring.
4-Formylbenzene-1,3-disulfonic acid: Contains a formyl group instead of hydroxyethoxy groups.
Uniqueness
4,5-Bis(2-hydroxyethoxy)benzene-1,3-disulfonic acid, disodium salt is unique due to the presence of both hydroxyethoxy and sulfonic acid groups, which provide a combination of hydrophilic and acidic properties. This makes it particularly useful in applications requiring specific interactions with proteins, enzymes, and metal ions .
Properties
Molecular Formula |
C10H12Na2O10S2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
disodium;4,5-bis(2-hydroxyethoxy)benzene-1,3-disulfonate |
InChI |
InChI=1S/C10H14O10S2.2Na/c11-1-3-19-8-5-7(21(13,14)15)6-9(22(16,17)18)10(8)20-4-2-12;;/h5-6,11-12H,1-4H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
PEVJGNNZULSXPT-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1OCCO)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



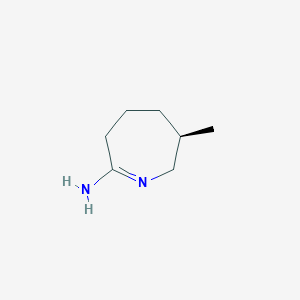
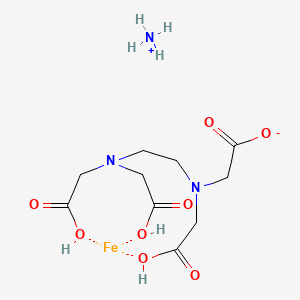
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
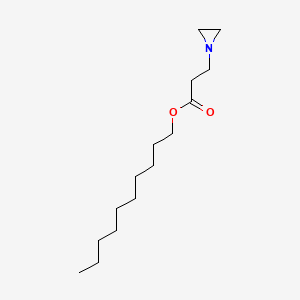
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

